![molecular formula C13H10FN3O2S B1391451 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide CAS No. 1197852-65-5](/img/structure/B1391451.png)
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Inhibition of Kinases
One of the primary applications of this compound is as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 plays a crucial role in regulating electrolyte balance and cell proliferation, making it a target for treating conditions such as:
- Chronic renal disease
- Congestive heart failure
- Cardiovascular remodeling
The inhibition of SGK-1 by 1H-Pyrrolo[2,3-b]pyridine derivatives has been shown to modulate abnormal cellular activities associated with these diseases, providing a novel therapeutic approach .
Antitumor Activity
The compound has demonstrated potential as an antitumor agent. For instance, derivatives of 1H-Pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their ability to inhibit B-Raf kinase, particularly the B-Raf(V600E) mutation associated with melanoma. This mutation is a well-known target in cancer therapy due to its role in tumor growth and survival .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives in preclinical models:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide primarily involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar core structure but different functional groups, leading to varied biological activities.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide: Similar sulfonic acid group but different substituents, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide, identified by CAS number 1197852-65-5, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article compiles detailed findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its pharmacological effects.
- Molecular Formula : C13H10FN3O2S
- Molecular Weight : 291.31 g/mol
- Purity : 95%+
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly their role as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFRs is implicated in various cancers, making these compounds attractive candidates for therapeutic intervention.
Key Findings
- FGFR Inhibition : A study reported that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential as an anticancer agent .
- Antitumor Activity : In vitro assays showed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Additionally, it significantly reduced cell migration and invasion .
- Selectivity and Safety : The derivatives were evaluated for their selectivity against various kinases and showed promising results with minimal cytotoxicity to normal cells. This selectivity is crucial for developing safe cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For instance:
- Compounds with electron-withdrawing groups at the para position of the phenyl ring showed enhanced FGFR inhibitory activity.
- Variations in the amide portion also impacted potency; larger substituents tended to decrease activity .
Case Study 1: Inhibition of TNF-α Release
A derivative was tested for its ability to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. The compound exhibited significant inhibition, highlighting its potential in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy in Vivo
In vivo studies demonstrated that specific derivatives effectively reduced tumor size in animal models without significant side effects. These findings support further development in clinical settings .
Table 1: Summary of Biological Activities
Compound | Target | IC50 (nM) | Effect on Cell Proliferation | Notes |
---|---|---|---|---|
4h | FGFR1 | 7 | Inhibited | Induced apoptosis |
FGFR2 | 9 | Inhibited | Reduced migration | |
FGFR3 | 25 | Inhibited | Low cytotoxicity |
Table 2: Structure-Activity Relationship Insights
Modification | Activity Change |
---|---|
Para-fluoro substitution | Increased potency |
Larger amide groups | Decreased potency |
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-3-5-10(6-4-9)17-20(18,19)12-8-16-13-11(12)2-1-7-15-13/h1-8,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPUIAZZTFMPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)NC3=CC=C(C=C3)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.